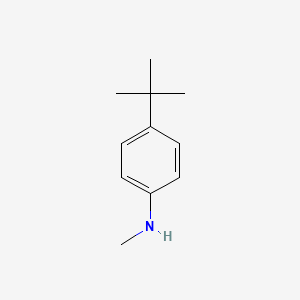

4-tert-butyl-N-methylaniline

Description

BenchChem offers high-quality 4-tert-butyl-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSMEEGFQMCUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334632 | |

| Record name | 4-tert-butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5279-59-4 | |

| Record name | 4-tert-butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-tert-butyl-N-methylaniline

This technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes data integrity, synthetic utility, and critical safety considerations regarding impurity profiling.

Executive Summary

4-tert-butyl-N-methylaniline (CAS 5279-59-4) is a secondary aromatic amine serving as a critical intermediate in the synthesis of polymerization co-initiators, dyes, and pharmaceutical active ingredients (APIs). While its steric bulk—conferred by the para-tert-butyl group—offers unique stability profiles, its nature as a secondary amine necessitates rigorous control strategies to mitigate nitrosamine formation (NDSRIs) in drug development. This guide provides an exhaustive technical profile, validated synthetic protocols, and safety assessments.

Molecular Identity & Physicochemical Constants[1][2][3][4][5]

The following data consolidates experimental and predicted values for 4-tert-butyl-N-methylaniline. Researchers should note the distinction between this secondary amine and its primary precursor (4-tert-butylaniline).

| Property | Value | Technical Note |

| IUPAC Name | N-methyl-4-(2-methyl-2-propanyl)aniline | Often referred to as p-tert-butyl-N-methylaniline. |

| CAS Registry Number | 5279-59-4 | Distinct from precursor 4-tert-butylaniline (CAS 769-92-6).[1] |

| Molecular Formula | C₁₁H₁₇N | Carbon: 80.93%; Hydrogen: 10.50%; Nitrogen: 8.58%. |

| Molecular Weight | 163.26 g/mol | Monoisotopic Mass: 163.1361. |

| Boiling Point | 103–105 °C @ 6 Torr | High-vacuum distillation required for purification. |

| Physical State | Colorless to pale yellow oil | Oxidizes to reddish-brown upon air/light exposure. |

| Solubility | Organic solvents (DCM, EtOAc, MeOH) | Immiscible in water; soluble in dilute acid (protonation). |

Synthetic Pathways & Mechanistic Insight[6]

The synthesis of 4-tert-butyl-N-methylaniline favors Reductive Amination over direct alkylation. Direct methylation with methyl iodide often leads to over-alkylation, yielding the quaternary ammonium salt or the tertiary amine (N,N-dimethyl), which are difficult to separate.

Preferred Route: Reductive Amination

This pathway utilizes 4-tert-butylaniline and formaldehyde (or paraformaldehyde) in the presence of a hydride donor. The reaction proceeds via a hemiaminal intermediate to an imine (Schiff base), which is irreversibly reduced to the secondary amine.

Mechanism Visualization (DOT):

Protocol: Reductive Amination using NaCNBH₃

Rationale: Sodium cyanoborohydride (NaCNBH₃) is preferred over NaBH₄ due to its selectivity for imines at slightly acidic pH (pH 5–6), preventing the reduction of the aldehyde itself.

Step-by-Step Methodology:

-

Reagent Prep: Dissolve 4-tert-butylaniline (10 mmol, 1.49 g) in Methanol (30 mL).

-

Imine Formation: Add Paraformaldehyde (15 mmol, 0.45 g) and Acetic Acid (glacial, 1 mL) to adjust pH to ~5. Stir at room temperature for 2 hours.

-

Reduction: Cool to 0°C. Portion-wise, add NaCNBH₃ (15 mmol, 0.94 g). Caution: Hydrogen gas evolution.

-

Reaction: Allow to warm to room temperature and stir overnight (12h). Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography or vacuum distillation (bp 103°C @ 6 Torr).

Analytical Characterization

Validating the identity of C₁₁H₁₇N requires distinguishing it from the primary amine starting material and the tertiary amine byproduct.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 7.25 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the t-butyl group.

-

δ 6.60 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the N-methyl group (shielded by electron donation).

-

δ 3.50 (br s, 1H): N-H proton. Diagnostic peak. (Absent in tertiary amine).

-

δ 2.82 (s, 3H): N-CH₃ protons. (Primary amine lacks this; Tertiary amine shows 6H).

-

δ 1.30 (s, 9H): tert-Butyl protons.

Mass Spectrometry (EI/ESI)

-

Molecular Ion (M+): 163.1 m/z.

-

Base Peak: Often m/z 148 (Loss of methyl group from t-butyl or N-methyl).

-

Fragmentation: Loss of the t-butyl group yields characteristic ions at m/z 106.

Critical Safety: Nitrosamine Impurity Profiling

For pharmaceutical scientists, the presence of 4-tert-butyl-N-methylaniline introduces a specific regulatory risk under ICH M7 guidelines. As a secondary amine, it is a direct precursor to Nitrosamine Drug Substance-Related Impurities (NDSRIs) .

The Risk: N-nitroso-4-tert-butyl-N-methylaniline

If this intermediate encounters nitrosating agents (nitrites in excipients, solvents, or water) under acidic conditions, it forms the N-nitroso derivative.

Pathway Visualization (DOT):

Mitigation Strategies

-

Scavengers: Use Ascorbic Acid or Alpha-tocopherol in formulation to quench nitrites.

-

Solvent Audits: Ensure solvents (DMF, NMP) are free of dimethylamine and nitrite impurities.

-

Process pH: Avoid acidic aqueous workups in the presence of nitrite salts.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22497, 4-tert-Butyl-N-methylaniline. Retrieved from [Link]

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[4] (ICH M7 Guidelines). Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[5] (Standard protocol reference). Retrieved from [Link]

Sources

Spectroscopic Data Guide: 4-tert-butyl-N-methylaniline

[1]

Chemical Identity & Physical Properties

Compound Name: 4-tert-butyl-N-methylaniline

Synonyms: N-methyl-4-tert-butylaniline; N-methyl-p-tert-butylaniline

CAS Registry Number: 5279-59-4

Molecular Formula: C

| Property | Value | Note |

| Appearance | Clear to pale yellow oil | Oxidizes slightly upon air exposure |

| Boiling Point | ~110–115 °C at 10 mmHg | Extrapolated from analogs |

| Solubility | Soluble in organic solvents (CHCl | Limited water solubility |

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

H NMR Data (400 MHz, CD OD)

The proton NMR spectrum exhibits a classic AA'BB' aromatic system characteristic of para-substituted benzenes, alongside distinct aliphatic singlets for the N-methyl and tert-butyl groups.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.17 | Doublet ( | 2H | Ar-H (meta to N) | Deshielded by aromatic ring current; coupled to ortho protons.[1] |

| 6.60 | Doublet ( | 2H | Ar-H (ortho to N) | Shielded by the electron-donating nitrogen lone pair (resonance effect).[1] |

| 2.74 | Singlet | 3H | N-CH | Characteristic chemical shift for N-methyl secondary amines.[1] |

| 1.27 | Singlet | 9H | C(CH | Intense singlet indicating the equivalent methyls of the tert-butyl group.[1] |

| 4.8 (approx) | Broad Singlet | 1H | N-H | Exchangeable proton; shift varies with concentration and solvent (often obscured in CD |

Technical Note: In CDCl

, the aromatic doublets typically appear slightly downfield (~7.25 and 6.65 ppm), and the N-H proton is often observed as a broad singlet around 3.50 ppm.

C NMR Data (Predicted/Consensus)

The carbon spectrum is defined by the symmetry of the para-substitution, resulting in only 4 aromatic signals for the 6 ring carbons.

| Shift ( | Carbon Type | Assignment |

| 146.4 | Quaternary (C | C -N (Ipso to nitrogen) |

| 139.6 | Quaternary (C | C -tBu (Ipso to t-butyl) |

| 126.1 | Methine (CH) | Aromatic C (meta to N) |

| 112.3 | Methine (CH) | Aromatic C (ortho to N) |

| 34.0 | Quaternary (C | C (CH |

| 31.5 | Methyl (CH | C(C H |

| 30.8 | Methyl (CH | N-C H |

Mass Spectrometry (MS) & Fragmentation

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (M

The fragmentation pattern is dominated by the stability of the aromatic core and the lability of the alkyl substituents.

Key Fragments:

-

m/z 163 (M

): The molecular ion is prominent due to the stability of the aromatic amine. -

m/z 148 (M - 15): Base Peak. Loss of a methyl radical (•CH

) from the tert-butyl group.[1][4] This forms a resonance-stabilized quinoid-like cation.[1] -

m/z 120 (M - 43): Loss of the isopropyl radical (or loss of C

H -

m/z 106: Loss of the tert-butyl group entirely (M - 57), leaving the N-methylaniline cation.[1]

Fragmentation Pathway Visualization

Figure 1: Proposed mass spectrometric fragmentation pathway for 4-tert-butyl-N-methylaniline.

Infrared (IR) Spectroscopy

The IR spectrum validates the secondary amine functionality and the alkyl substitution pattern.

-

3400–3430 cm

: N-H Stretching. A single, sharp band characteristic of a secondary amine (R -

2960–2860 cm

: C-H Stretching. Strong absorptions due to the methyl groups of the tert-butyl and N-methyl moieties.[1] -

1615, 1520 cm

: Aromatic Ring Breathing. Typical skeletal vibrations for the benzene ring.[1] -

1310–1250 cm

: C-N Stretching. Strong band for the aromatic amine C-N bond.[1] -

820–840 cm

: C-H Out-of-Plane Bending. A strong diagnostic band for para-disubstituted benzene rings (two adjacent hydrogens).[1]

Experimental Protocol: Selective Synthesis

For researchers requiring high-purity material, the selective mono-methylation of 4-tert-butylaniline is the preferred route.[1] This avoids the formation of the tertiary amine byproduct (N,N-dimethyl).

Method: Nickel-Catalyzed N-Methylation using Methanol (Hydrogen Transfer Strategy).[1]

Workflow

-

Reagents: 4-tert-butylaniline (1.0 equiv), Methanol (Solvent/Reagent), Raney Nickel or supported Ni catalyst (e.g., Ni/SiO

).[1] -

Conditions: 140–160 °C, Sealed vessel (Autoclave), 12–24 hours.

-

Purification: Filtration of catalyst, removal of methanol, and vacuum distillation.

Figure 2: Synthesis workflow for the selective mono-methylation of 4-tert-butylaniline.

References

-

Selective mono-N-methylation of amines: Zhang, F., et al. (2023).[1] Selective mono-N-methylation of amines using methanol as the methylating reagent over heterogeneous Ni catalysts.[1] Green Chemistry. (Source of specific 1H NMR shifts in CD3OD)

-

General Spectroscopic Data for Anilines: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

-

Synthesis and Properties: ChemicalBook. 4-tert-Butylaniline Product Data and Synthesis Routes. [1]

Solubility Profile & Physicochemical Handling of 4-tert-butyl-N-methylaniline

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes mechanistic understanding, actionable protocols, and safety-integrated workflows.

Technical Guide Series: Lipophilic Amine Intermediates

Executive Summary

4-tert-butyl-N-methylaniline (CAS: 5279-59-4) is a critical secondary amine intermediate used in the synthesis of agrochemicals, azo dyes, and functionalized polymers.[1] Its utility is defined by the interplay between the lipophilic tert-butyl moiety and the nucleophilic N-methyl amine center.[1]

This guide addresses a common gap in the literature: while synthesis routes are well-documented, precise solubility data is often anecdotal. Here, we define the solubility landscape through Structure-Property Relationships (SPR) and provide a self-validating experimental protocol for determining exact saturation limits in your specific matrix.

Physicochemical Profile & SPR Analysis

To predict solubility behavior, we must first deconstruct the molecule’s competing intermolecular forces.

The Solubility Conflict

The molecule exhibits a "Push-Pull" solubility behavior:

-

Hydrophobic Domain (Dominant): The tert-butyl group and phenyl ring create a high

environment, driving affinity for non-polar and chlorinated solvents. -

Hydrophilic/Basic Domain (Recessive): The secondary amine (N-H) provides a lone pair for hydrogen bonding, but steric hindrance from the methyl group and the bulky tert-butyl substituent limits water solubility.

Key Properties Table

Data aggregated from experimental analogs and predictive modeling.[1]

| Property | Value / Description | Implications for Solubility |

| Molecular Weight | 163.26 g/mol | Moderate size; kinetics of dissolution are fast.[1] |

| Physical State | Liquid (Yellow to Colorless Oil) | Miscibility is often more relevant than solid-liquid solubility.[1] |

| Boiling Point | 103–105 °C @ 6 Torr | High boiling point allows for heated extractions without rapid loss.[1] |

| Predicted | ~3.2 – 3.5 | Highly lipophilic.[1] Prefers organic phase >1000:1 over water. |

| Predicted pKa | ~5.4 (Conjugate Acid) | Weak base.[1] Protonation requires pH < 3.5 for complete aqueous solubility. |

| Density | ~0.94 g/mL | Floats on water; sinks in DCM/Chloroform.[1] |

Solubility Landscape

The following matrix categorizes solvent compatibility based on dielectric constant (

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Excellent interaction with the aromatic |

| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | High (Miscible) | Good hydrogen bond acceptance matches the amine donor capability.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Soluble, but protic nature can interfere with certain nucleophilic substitutions.[1] |

| Aliphatics | Hexanes, Heptane | Moderate to High | The tert-butyl group facilitates solubility here, unlike unsubstituted aniline.[1] |

| Aqueous (Neutral) | Water (pH 7) | Insoluble | Hydrophobic effect dominates; forms an oil layer.[1] |

| Aqueous (Acidic) | 1M HCl, 1M H₂SO₄ | Soluble (Salt Formation) | Protonation forms the ammonium salt [R-NH₂Me]⁺, breaking the lipophilic barrier.[1] |

Mechanism of Dissolution & Phase Transfer

Understanding the equilibrium states is vital for extraction and purification. The diagram below illustrates the thermodynamic cycle of the compound transitioning between phases.

Figure 1: Solubility Equilibrium & Phase Transfer Logic. The diagram highlights the pH-dependent switch that allows the compound to toggle between organic (green) and aqueous (blue) phases—the basis for purification.

Experimental Protocol: Determination of Saturation Limits

Do not rely on literature values alone. Matrix effects (impurities, temperature) can alter solubility by ±15%.[1]

The "Shake-Flask" HPLC Method (Self-Validating)

This protocol determines the exact solubility of 4-tert-butyl-N-methylaniline in a candidate solvent.[1]

Reagents:

-

Test Solvent (HPLC Grade)

-

Internal Standard (e.g., Naphthalene - if using GC; or external calibration for HPLC)[1]

Workflow:

-

Supersaturation: Add excess Analyte (approx. 2 mL) to 10 mL of the Test Solvent in a scintillation vial. The mixture should appear biphasic (oil droplets visible) or cloudy.

-

Equilibration: Vortex for 5 minutes, then incubate at 25°C (controlled bath) for 24 hours with mild agitation.

-

Separation: Centrifuge at 4000 rpm for 10 minutes to separate the undissolved oil phase.

-

Sampling: Carefully withdraw 100 µL of the supernatant (clear layer).

-

Dilution: Dilute the aliquot 100-fold with Acetonitrile (to ensure the analyte remains in solution during analysis).

-

Quantification: Inject into HPLC-UV (254 nm) or GC-FID. Compare peak area against a 5-point calibration curve.

Validation Step:

-

Check: If the measured concentration is within 10% of the initial added mass, you did not reach saturation. Repeat with more starting material.

Purification Strategy: The "Solubility Switch"

The most effective way to purify this amine is not by crystallization (as it is an oil), but by Acid-Base Extraction . This leverages the pH-dependent solubility visualized in Figure 1.

Figure 2: Acid-Base Purification Workflow. This self-cleaning protocol removes non-basic impurities (left in organic waste) before recovering the pure amine.[1]

Safety & Handling (E-E-A-T)

Warning: 4-tert-butyl-N-methylaniline is an aniline derivative.[1] Treat it as a potential toxicant and skin sensitizer.

-

Permeation: Lipophilic amines penetrate nitrile gloves rapidly. Recommendation: Use "Silver Shield" or double-glove (Nitrile over Laminate) when handling neat oil.

-

Inhalation: The vapor pressure is low, but aerosols are toxic. Always handle in a fume hood.

-

Waste: Do not dispose of down the drain. The high

means it bioaccumulates in aquatic environments. Dispose of as halogenated organic waste (if using DCM) or non-halogenated organic waste.

References

-

PubChem Database. 4-tert-butyl-N-methylaniline (Compound). National Library of Medicine. [Link][1]

- Hansch, C., et al.Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995.

Sources

Strategic Sourcing & Validation of 4-tert-Butyl-N-methylaniline

CAS: 5279-59-4 | Formula: C₁₁H₁₇N | MW: 163.26 g/mol [1]

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, 4-tert-butyl-N-methylaniline serves as a critical "building block" intermediate.[1] Unlike commodity solvents or common reagents, this secondary aniline is typically situated in the Tier 2 supply chain —readily available from specialized building block manufacturers (CROs) but often absent from the immediate stock of generalist distributors.

This guide provides a technical roadmap for researchers to:

-

Identify reliable commercial sources beyond general catalog searches.

-

Validate compound purity, specifically distinguishing it from its primary amine precursor (4-tert-butylaniline) and tertiary over-alkylation byproducts.

-

Implement a self-validating Quality Control (QC) workflow to ensure experimental reproducibility.

Chemical Profile & Critical Impurities

Before sourcing, one must understand the "impurity fingerprint" of this molecule. The synthesis of N-methyl anilines often involves the methylation of the primary aniline.[1] Consequently, the most common contaminants are the unreacted starting material and the over-methylated product.

| Property | Specification | Critical Note |

| Appearance | Colorless to pale yellow oil | Darkens rapidly upon oxidation/light exposure.[1] |

| Boiling Point | 103–105 °C @ 6 Torr | High vacuum required for distillation.[1] |

| Solubility | DCM, EtOAc, DMSO, Methanol | Immiscible in water. |

| Key Impurity A | 4-tert-Butylaniline (Primary Amine) | Competes in cross-coupling reactions (e.g., Buchwald-Hartwig).[1] |

| Key Impurity B | 4-tert-Butyl-N,N-dimethylaniline | Inert in N-functionalization; dead weight in stoichiometry.[1] |

Commercial Supplier Landscape

As a Senior Application Scientist, I categorize suppliers based on stock reliability and manufacturing origin . For this specific CAS (5279-59-4), generalist vendors (Sigma/Thermo) often act as aggregators for the specialists listed below.

Tier 1: Primary Manufacturers & Building Block Specialists

Direct sources with the highest probability of in-stock availability and lot-specific analytics.[1]

| Supplier | Catalog / SKU | Purity Grade | Region | Strategic Note |

| Combi-Blocks | QC-5228 | 95%+ | USA (San Diego) | Top Recommendation. Consistently stocks this specific secondary amine.[1] |

| Enamine | Search via REAL DB | 95%+ | Ukraine/EU | Best for "Make-on-Demand" if bulk is needed.[1] |

| BLDpharm | BD16665 | 95-98% | China/Global | High stock volume; cost-effective for scale-up.[1] |

| Biosynth | FAA27959 | 95% | UK/Switzerland | Good regulatory documentation (COA/MSDS).[1] |

| Apollo Scientific | OR14828 | 95%+ | UK | Strong presence in European distribution channels.[1] |

Tier 2: Global Aggregators

Use these if you have existing procurement contracts, but expect longer lead times as they likely source from Tier 1.

-

Fisher Scientific: Often lists Combi-Blocks or Alfa Aesar catalog numbers.[1]

-

MilliporeSigma: Likely available through "Sigma-Aldrich Solutions" (third-party sourcing) rather than core inventory.[1]

Incoming Material Validation Protocol (QC)

Trustworthiness Principle: Never assume the label is accurate for secondary amines. Oxidation and "creeping" primary amine content are common issues.

The "Self-Validating" QC Workflow

The following diagram outlines the decision logic for accepting a batch of 4-tert-butyl-N-methylaniline.

Figure 1: Quality Control Decision Tree for N-methyl aniline derivatives. High contrast nodes indicate critical decision points.

Detailed Analytical Markers (1H NMR in CDCl₃)

To validate the structure, focus on the N-Methyl region.[1]

-

The Target Signal: Look for a sharp singlet around 2.80 – 2.85 ppm corresponding to the N-CH₃ group (3H).

-

The Secondary Amine Proton: A broad singlet (1H) typically around 3.0 – 4.0 ppm (concentration dependent).

-

The Impurity Flag:

Handling & Safety Standards

This compound is an aniline derivative and must be handled with the respect due to toxic aromatics.

-

Toxicity: Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331).

-

Storage: Air and Light Sensitive. Store in amber glass vials under an inert atmosphere (Argon/Nitrogen). If the liquid turns opaque black, it has significantly degraded (oxidized) and should be redistilled before use in sensitive catalysis.

-

PPE: Double nitrile gloves are recommended due to the high permeability of lipophilic anilines.

References

-

Combi-Blocks Product Data. QC-5228: N-tert-Butyl-N-methylaniline.[1] Retrieved from Combi-Blocks Catalog.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224933, N-Methyl-4-tert-butylaniline.[1]

-

Biosynth. Product FAA27959: 4-tert-Butyl-N-methylaniline Safety Data Sheet.[1][1]

-

ChemicalBook. CAS 5279-59-4 Suppliers and Properties.

Sources

The Versatility of 4-tert-butyl-N-methylaniline: A Technical Guide for Researchers

Foreword

In the landscape of modern organic synthesis and materials science, the strategic selection of building blocks is paramount to innovation. Among the myriad of commercially available intermediates, 4-tert-butyl-N-methylaniline emerges as a compound of significant interest. Its unique structural features—a sterically demanding tert-butyl group and a reactive N-methylamino moiety on an aromatic core—confer a distinct reactivity profile that has been harnessed across diverse applications. This guide provides an in-depth exploration of the applications of 4-tert-butyl-N-methylaniline, offering not just a review of its uses, but a deeper dive into the underlying chemical principles and practical methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate in their own research and development endeavors.

Core Chemical Attributes and Reactivity Profile

4-tert-butyl-N-methylaniline, with a molecular formula of C₁₁H₁₇N, is an aromatic amine characterized by a tert-butyl group at the para position and a methyl group on the nitrogen atom. This substitution pattern significantly influences its chemical behavior.

-

Electron-Donating Character: The N-methyl group and the tert-butyl group are both electron-donating, which increases the electron density of the aromatic ring. This enhanced nucleophilicity makes the ring susceptible to electrophilic aromatic substitution reactions.[1]

-

Steric Hindrance: The bulky tert-butyl group provides considerable steric hindrance at the para position, which can direct reactions to the ortho positions and influence the conformational preferences of molecules derived from it.

-

N-H Reactivity: The secondary amine functionality allows for a range of reactions, including N-alkylation, N-arylation, and acylation, providing a key handle for molecular elaboration.

These fundamental attributes make 4-tert-butyl-N-methylaniline a valuable synthon in the construction of more complex molecular architectures.

Applications in Organic Synthesis: A Building Block for Complex Molecules

The electron-rich nature of 4-tert-butyl-N-methylaniline makes it a valuable participant in various coupling reactions, a cornerstone of modern organic synthesis.[1]

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. 4-tert-butyl-N-methylaniline can serve as the amine coupling partner, reacting with aryl halides or triflates to produce triarylamine derivatives. These products are often key components in materials for organic electronics.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.

Role in Materials Science: Engineering Functional Molecules

The unique electronic and steric properties of 4-tert-butyl-N-methylaniline make it an attractive building block for the synthesis of functional organic materials.

Precursor to Hole-Transporting Materials

While direct applications are still emerging, derivatives of 4-tert-butylaniline are being explored in the development of hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. The tert-butyl group can enhance the solubility and morphological stability of the resulting materials, which are crucial for device performance and longevity. The nitrogen atom's lone pair of electrons contributes to the hole-transporting properties of the final molecule.

Monomer for Advanced Polymers

Aromatic amines are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. While specific examples utilizing 4-tert-butyl-N-methylaniline are not widely documented in readily available literature, its structure suggests potential for creating polymers with modified properties. The tert-butyl group could impart increased solubility, thermal stability, and specific morphological characteristics to the resulting polymer chains. For instance, novel aromatic polyamides and polyimides have been synthesized using the related compound, 4-tert-butyltriphenylamine.

Intermediate in the Synthesis of Dyes and Pigments

Aniline derivatives are foundational to the dye and pigment industry, and 4-tert-butyl-N-methylaniline is no exception. It serves as a key intermediate in the production of certain classes of dyes.[1]

Azo Dyes

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants. The synthesis of an azo dye involves two principal steps: diazotization of a primary aromatic amine, followed by coupling with an electron-rich compound. While 4-tert-butyl-N-methylaniline is a secondary amine, its precursor, 4-tert-butylaniline, can be diazotized and coupled to form azo dyes. The subsequent N-methylation would yield the final dye molecule. The presence of the tert-butyl and N-methyl groups can influence the final color, solubility, and fastness properties of the dye.

Diagram: General Synthesis of Azo Dyes

Caption: The two-step process for the synthesis of azo dyes.

Potential Applications in Medicinal Chemistry

The aniline scaffold is a common motif in many pharmaceutical agents. While specific drugs derived directly from 4-tert-butyl-N-methylaniline are not prominently featured in the public domain, its structural features make it an interesting candidate for lead optimization in drug discovery programs. The tert-butyl group can modulate lipophilicity and metabolic stability, while the N-methylaniline core provides a versatile platform for further functionalization. Derivatives of N-methylaniline have been investigated for a range of biological activities, and the introduction of a tert-butyl group could fine-tune these properties. For instance, N-methylaniline has been used in the synthesis of pleuromutilin derivatives with potential biological activities.[2]

Future Outlook

4-tert-butyl-N-methylaniline is a chemical intermediate with established utility and significant potential for future applications. As the demand for advanced materials with tailored properties continues to grow, particularly in the field of organic electronics, we can anticipate the development of novel hole-transporting materials, emitters, and polymers derived from this versatile building block. In the realm of organic synthesis, its role in facilitating the construction of complex molecular architectures through modern coupling methodologies will undoubtedly continue to be explored. Further research into its derivatives may also unlock new opportunities in the development of pharmaceuticals and agrochemicals. The unique combination of steric and electronic features inherent to 4-tert-butyl-N-methylaniline ensures its continued relevance as a valuable tool for chemists and material scientists.

References

- MySkinRecipes. 4-(tert-Butyl)-N-methylaniline. myskinrecipes.com. Accessed January 31, 2026.

- Sigma-Aldrich. 4-tert-Butylaniline 99%. sigmaaldrich.com. Accessed January 31, 2026.

- Taylor & Francis Online. N-methylaniline – Knowledge and References. tandfonline.com. Published 2021. Accessed January 31, 2026.

Sources

An In-depth Technical Guide to the Structural and Conformational Analysis of 4-tert-butyl-N-methylaniline

Introduction: The Significance of Substituted Anilines in Research and Development

Aniline and its derivatives are fundamental building blocks in modern chemistry, with wide-ranging applications in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals.[1] The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure and conformational dynamics. 4-tert-butyl-N-methylaniline, a disubstituted aniline, presents a particularly interesting case for structural analysis. The interplay between the electron-donating N-methylamino group and the sterically demanding tert-butyl group at the para position dictates the molecule's overall geometry, reactivity, and intermolecular interactions. Understanding these structural nuances is paramount for researchers, scientists, and drug development professionals aiming to rationally design novel molecules with tailored functionalities.

This technical guide provides a comprehensive overview of the methodologies employed to elucidate the structural and conformational properties of 4-tert-butyl-N-methylaniline. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. By synthesizing insights from these methods, we can construct a detailed picture of the molecule's preferred spatial arrangement and dynamic behavior.

Core Structural Features and Conformational Possibilities

The central scientific question in the analysis of 4-tert-butyl-N-methylaniline revolves around the rotational barrier of the C(aryl)-N bond and the orientation of the N-methyl group relative to the aromatic ring. The bulky tert-butyl group, while positioned opposite to the amino group, influences the electronic environment of the benzene ring and can have long-range steric effects.

The conformation of the N-methylamino group is a critical determinant of the molecule's properties. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic π-system, which favors a planar arrangement of the C-N-C-H bonds. However, steric hindrance between the methyl group and the ortho-hydrogens of the benzene ring can force the methyl group out of the plane of the ring. This twist around the C(aryl)-N bond is a key conformational variable.

I. X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous information about the arrangement of atoms in a crystalline solid, yielding precise bond lengths, bond angles, and torsion angles. While a crystal structure for 4-tert-butyl-N-methylaniline is not publicly available as of this writing, the analysis of closely related compounds, such as 4-nitro-N-methylaniline derivatives, reveals that the N-methylamino group can be nearly coplanar with the benzene ring.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 4-tert-butyl-N-methylaniline are required. This is typically achieved by slow evaporation of a saturated solution, cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened to find optimal crystallization conditions.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to reduce thermal motion). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

Anticipated Structural Insights

A crystal structure of 4-tert-butyl-N-methylaniline would definitively answer key questions regarding its solid-state conformation:

-

Planarity of the N-methylamino Group: The C(para)-C-N-C torsion angle would quantify the degree of twisting of the N-methylamino group relative to the benzene ring.

-

Bond Lengths and Angles: Deviations from standard bond lengths could indicate electronic effects, such as the delocalization of the nitrogen lone pair into the aromatic ring.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal the nature and geometry of any hydrogen bonding or other non-covalent interactions.

II. NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[3][4][5] For 4-tert-butyl-N-methylaniline, ¹H and ¹³C NMR can provide valuable information about its conformational preferences and the potential for restricted rotation around the C(aryl)-N bond.

Key NMR Observables for Conformational Analysis

-

Chemical Shifts: The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, which is influenced by the conformation of the N-methylamino group.

-

Nuclear Overhauser Effect (NOE): NOE experiments can detect through-space interactions between protons that are close to each other. An NOE between the N-methyl protons and the ortho-protons of the benzene ring would indicate a conformation where the methyl group is in proximity to the ring.

-

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. If there is restricted rotation around the C-N bond, cooling the sample may "freeze out" different conformers, leading to the appearance of new signals in the spectrum. The temperature at which signals coalesce can be used to determine the energy barrier to rotation.

Experimental Protocol: 2D NOESY and VT-NMR

-

Sample Preparation: A solution of 4-tert-butyl-N-methylaniline is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H and ¹³C Spectra: Standard 1D ¹H and ¹³C NMR spectra are acquired to assign the signals for all protons and carbons.

-

2D NOESY: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed to identify through-space correlations.

-

VT-NMR: A series of ¹H NMR spectra are recorded over a range of temperatures, typically from room temperature down to the freezing point of the solvent.

Expected Conformational Insights from NMR

Based on the principles of steric hindrance, the bulky tert-butyl group is expected to enforce a relatively rigid conformation of the molecule.[6] NMR studies on other alkyl-substituted anilines have shown that the combination of molecular mechanics and quantum chemical calculations of NMR chemical shifts can be a powerful tool for conformational analysis.[7] For 4-tert-butyl-N-methylaniline, we would anticipate that the N-methyl group would preferentially orient itself to minimize steric clash with the aromatic ring, likely resulting in a non-planar arrangement.

III. Computational Modeling: A Theoretical Approach to Conformation

Computational chemistry provides a powerful means to investigate the structure and energetics of molecules.[8][9] Quantum mechanical calculations can be used to predict the stable conformations of 4-tert-butyl-N-methylaniline and to estimate the energy barriers between them.

Methodology: Density Functional Theory (DFT) Calculations

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles, particularly the C(para)-C-N-C angle.

-

Geometry Optimization: The geometries of the identified low-energy conformers are optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.

-

NMR Chemical Shift Prediction: The NMR chemical shifts for the optimized conformers can be calculated and compared with experimental data to aid in conformational assignment.[7]

Predicted Conformational Landscape

Computational studies on similar N-alkylanilines suggest that steric effects play a dominant role in determining the preferred conformation.[10] For 4-tert-butyl-N-methylaniline, we can hypothesize the existence of at least two low-energy conformers corresponding to different rotational positions of the N-methyl group. The relative energies of these conformers will be determined by the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion.

Data Presentation and Visualization

Table 1: Key Parameters in Conformational Analysis

| Parameter | Description | Relevance to 4-tert-butyl-N-methylaniline |

| Torsion Angle (Dihedral Angle) | The angle between four consecutive bonded atoms. | Defines the rotation around the C(aryl)-N bond and the orientation of the N-methyl and tert-butyl groups. |

| Rotational Energy Barrier | The energy required to rotate around a single bond. | Determines the rate of interconversion between different conformers. |

| Steric Hindrance | The repulsive interaction between atoms or groups in close proximity.[11] | The bulky tert-butyl group significantly influences the conformational preferences.[6][12] |

| ¹H and ¹³C Chemical Shifts | The resonance frequency of a nucleus relative to a standard in a magnetic field. | Sensitive to the local electronic and magnetic environment, providing clues about conformation.[13] |

| Nuclear Overhauser Effect (NOE) | The transfer of nuclear spin polarization from one nucleus to another through space. | Provides distance constraints between protons, aiding in structure elucidation. |

Diagrams

Caption: Molecular structure of 4-tert-butyl-N-methylaniline.

Caption: Workflow for structural and conformational analysis.

Conclusion

The structural and conformational analysis of 4-tert-butyl-N-methylaniline requires a multi-faceted approach that combines experimental techniques with computational modeling. While direct crystallographic data is currently unavailable, a systematic investigation using NMR spectroscopy and theoretical calculations can provide profound insights into its preferred three-dimensional structure and dynamic behavior. The steric influence of the tert-butyl group is expected to be a dominant factor in governing the conformation of the N-methylamino group, leading to a non-planar arrangement. A thorough understanding of these structural features is crucial for the rational design of new materials and therapeutic agents based on the substituted aniline scaffold.

References

-

MySkinRecipes. 4-(tert-Butyl)-N-methylaniline. MySkinRecipes. Accessed January 31, 2026. [Link].

-

ResearchGate. Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. ResearchGate. Accessed January 31, 2026. [Link].

-

Chemical Science International Journal. Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal. Published December 16, 2021. [Link].

-

ACS Publications. Synthesis, characterization, and properties of poly(N-alkylanilines). ACS Publications. Accessed January 31, 2026. [Link].

-

ResearchGate. Structures of N-substituted N-methylanilino squaraine dyes 4-11 (note...). ResearchGate. Accessed January 31, 2026. [Link].

-

PubMed. The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. PubMed. Accessed January 31, 2026. [Link].

-

ResearchGate. XVIII). Steric inhibition of the mesomerism in aromatic amines with bulky N-alkyl groups of compact structure: Nitrosation and coupling of the four N-methyl-N-butylanilines. ResearchGate. Accessed January 31, 2026. [Link].

-

Chemistry LibreTexts. 4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. Published December 15, 2021. [Link].

-

ResearchGate. Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. ResearchGate. Accessed January 31, 2026. [Link].

-

YouTube. Understanding the Conformations of Alkanes Ft. Professor Dave. YouTube. Published January 19, 2024. [Link].

-

Journal of Chemical Society of Nigeria. Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Journal of Chemical Society of Nigeria. Accessed January 31, 2026. [Link].

-

Maricopa Open Digital Press. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. Accessed January 31, 2026. [Link].

-

AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Accessed January 31, 2026. [Link].

-

Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. Accessed January 31, 2026. [Link].

-

PMC. Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. PMC. Accessed January 31, 2026. [Link].

-

PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Accessed January 31, 2026. [Link].

-

MDPI. NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin. MDPI. Accessed January 31, 2026. [Link].

-

ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. Accessed January 31, 2026. [Link].

-

PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Accessed January 31, 2026. [Link].

Sources

- 1. 4-(tert-Butyl)-N-methylaniline [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. auremn.org.br [auremn.org.br]

- 4. mdpi.com [mdpi.com]

- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journalcsij.com [journalcsij.com]

- 9. catalog.article4pub.com [catalog.article4pub.com]

- 10. researchgate.net [researchgate.net]

- 11. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. chemrxiv.org [chemrxiv.org]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

Methodological & Application

Synthesis of 4-tert-butyl-N-methylaniline: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 4-tert-butyl-N-methylaniline, a valuable intermediate in the production of dyes, agrochemicals, and pharmaceuticals.[1] The protocol details a robust and efficient method for the N-methylation of 4-tert-butylaniline via reductive amination. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe laboratory execution.

Introduction and Significance

4-tert-butyl-N-methylaniline is a secondary aromatic amine characterized by the presence of a bulky tert-butyl group on the phenyl ring and a methyl group on the nitrogen atom. The tert-butyl group often imparts increased solubility in organic solvents and can sterically influence subsequent reactions. This compound and its derivatives are important building blocks in organic synthesis, particularly in creating complex molecules for various industrial applications.[1] The N-methylaniline scaffold is a common feature in many biologically active compounds.

The synthesis of secondary amines from primary amines is a fundamental transformation in organic chemistry. Direct alkylation can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium salts. Reductive amination, however, offers a more controlled, one-pot approach to selectively synthesize the desired secondary amine with high yield and purity.

Synthesis Overview: Reductive Amination

The chosen synthetic route is the reductive amination of 4-tert-butylaniline. This reaction proceeds in two main stages within a single reaction vessel:

-

Imine Formation: The primary amine, 4-tert-butylaniline, reacts with formaldehyde to form an intermediate N-hydroxymethyl derivative, which then dehydrates to form a Schiff base, specifically an imine (or more accurately, an iminium ion under acidic catalysis).

-

Reduction: The imine intermediate is then reduced in situ by a mild reducing agent, sodium borohydride (NaBH₄), to yield the final product, 4-tert-butyl-N-methylaniline.[1][2]

Sodium borohydride is a selective reducing agent that readily reduces the imine C=N bond but is slow to react with the formaldehyde starting material, which is a key advantage of this method.[3] The overall reaction is highly efficient and avoids the use of more hazardous alkylating agents like methyl iodide.

Reaction Mechanism

Caption: Overall reaction pathway for the reductive amination of 4-tert-butylaniline.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-tert-butyl-N-methylaniline on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Properties |

| 4-tert-butylaniline | C₁₀H₁₅N | 149.23 | 10.0 | 1.49 g | Liquid, d=0.937 g/mL |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 12.0 | 0.97 mL | Aqueous solution |

| Sodium Borohydride | NaBH₄ | 37.83 | 15.0 | 0.57 g | Solid |

| Methanol | CH₃OH | 32.04 | - | 50 mL | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 100 mL | Extraction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 50 mL | Aqueous wash |

| Brine | NaCl (sat. aq.) | 58.44 | - | 50 mL | Aqueous wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | Drying agent |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Column chromatography setup (optional, for high purity)

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 4-tert-butyl-N-methylaniline.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylaniline (1.49 g, 10.0 mmol). Dissolve the amine in 50 mL of methanol.

-

Imine Formation: Cool the solution to 0°C using an ice bath. While stirring, add the 37% formaldehyde solution (0.97 mL, 12.0 mmol) dropwise over 10 minutes. Allow the mixture to stir at 0°C for 1 hour. This initial phase allows for the formation of the imine intermediate.

-

Reduction: While maintaining the temperature at 0°C, slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 20-30 minutes. Caution: Hydrogen gas evolution will occur. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

-

Work-up:

-

Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product, typically a yellowish oil, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 98:2) or by vacuum distillation for larger scales.[4]

Product Characterization

The identity and purity of the synthesized 4-tert-butyl-N-methylaniline should be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (AA'BB' system, ~6.6-7.3 ppm), N-H proton (broad singlet, ~3.6 ppm), N-CH₃ protons (singlet, ~2.8 ppm), tert-butyl protons (singlet, ~1.3 ppm). |

| ¹³C NMR | Aromatic carbons (~112-148 ppm), tert-butyl quaternary carbon (~34 ppm), tert-butyl methyl carbons (~31.5 ppm), N-CH₃ carbon (~31 ppm). |

| IR (Infrared) | N-H stretch (secondary amine, one peak ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretch (aromatic, ~1500-1600 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion peak [M]⁺ at m/z = 163.26. |

Note: The exact chemical shifts (ppm) in NMR and wavenumbers (cm⁻¹) in IR may vary slightly depending on the solvent and instrument used. The provided data is based on analogous compounds such as N-methylaniline and 4-butylaniline.[5][6][7]

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions.

-

4-tert-butylaniline (Starting Material): Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8] It is also corrosive and can cause severe skin burns and eye damage.[9][10][11]

-

Formaldehyde: Toxic, a known carcinogen, and can cause severe skin burns and eye damage. Handle only in a fume hood.

-

Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

-

Dichloromethane: Suspected carcinogen. Volatile and should be handled in a fume hood.

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis.[9]

Waste Disposal: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 4-tert-butyl-N-methylaniline via reductive amination. By carefully controlling the reaction conditions and following the outlined safety procedures, researchers can obtain this valuable chemical intermediate in good yield and purity. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target molecule.

References

-

Saidi, M.R., Brown, R.S., & Ziyaei-Halimjani, A. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 4(2), 194-198. [Link]

-

Gowda, D.C., & Mahesh, B. (2003). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Synthetic Communications, 33(10), 1641-1645. [Link]

-

MySkinRecipes. (n.d.). 4-(tert-Butyl)-N-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

Zarei, A., & Jarrahpour, A. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. RSC Advances, 4, 13913-13917. [Link]

- Google Patents. (n.d.). Method for preparing n-methylaniline.

-

Li, F., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 23(10), 2636. [Link]

-

Wang, C., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 136-144. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved from [Link]

-

ResearchGate. (2018). Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline). Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved from [Link]

-

Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]

-

Max Planck Institute. (n.d.). Supporting Information. Retrieved from [Link]

-

Chegg. (2022). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylaniline Safety and Hazards. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ics-ir.org [ics-ir.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]

- 8. 4-Butylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. 4-叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]

- 11. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]

using 4-tert-butyl-N-methylaniline in pharmaceutical synthesis

Application Note: Strategic Utilization of 4-tert-butyl-N-methylaniline in Pharmaceutical Synthesis

Executive Summary

4-tert-butyl-N-methylaniline (CAS: 2999-99-2) represents a specialized class of sterically demanding, electron-rich secondary amines. In modern pharmaceutical chemistry, its utility extends beyond simple nucleophilicity; it serves as a critical scaffold for introducing lipophilic bulk into drug candidates—a key strategy for modulating metabolic stability and optimizing binding affinity in hydrophobic pockets (e.g., kinase ATP-binding sites or GPCR allosteric sites).

This guide provides high-fidelity protocols for utilizing this building block, specifically focusing on overcoming its inherent steric hindrance in Palladium-catalyzed cross-coupling (Buchwald-Hartwig) and regioselective ortho-functionalization . We also address the critical distinction between this aniline derivative and its benzylamine structural isomers (e.g., Butenafine precursors) to prevent synthetic missteps.

Chemical Profile & Structural Causality

To use this reagent effectively, one must understand how its structure dictates its reactivity profile.

| Feature | Structural Attribute | Synthetic Consequence (Causality) |

| Steric Bulk | tert-Butyl group at para position | Blocks para-substitution; forces electrophilic attack to the ortho position. Increases solubility in non-polar solvents. |

| Nucleophilicity | N-Methyl secondary amine | More nucleophilic than primary anilines due to inductive effect (+I) of the methyl group, but sterically hindered compared to unbranched alkyl amines. |

| Electronic State | Electron-Rich Aromatic Ring | Highly susceptible to oxidation; requires inert atmosphere (Argon/Nitrogen) to prevent formation of quinone imines or colored oligomers. |

Core Protocol A: Sterically Demanding Buchwald-Hartwig Amination

Context: The coupling of 4-tert-butyl-N-methylaniline with aryl halides is challenging due to the steric bulk of the tert-butyl group combined with the secondary amine center. Standard ligands (e.g., BINAP) often fail. This protocol utilizes biaryl phosphine ligands (e.g., RuPhos or BrettPhos) designed to accommodate bulky substrates.

Application: Synthesis of triarylamine cores found in hole-transport materials and lipophilic drug scaffolds.

Reaction Pathway Visualization

Fig 1. Catalytic cycle emphasizing the critical amine coordination step facilitated by bulky ligands.

Step-by-Step Methodology

Reagents:

-

Aryl Chloride (1.0 equiv)

-

4-tert-butyl-N-methylaniline (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (1-2 mol%)

-

Ligand: RuPhos (2-4 mol%) (Specific for secondary amines)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Protocol:

-

Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Why? Oxygen poisons the Pd(0) species and oxidizes the electron-rich aniline.

-

-

Catalyst Pre-complexation: Add Pd(OAc)₂ and RuPhos. Purge with Argon. Add solvent (e.g., 2 mL per mmol). Stir at room temperature for 5 minutes.

-

Observation: Solution should turn from orange to a clear/yellow homogeneous mixture, indicating active catalyst formation.

-

-

Substrate Addition: Add the aryl chloride, followed by 4-tert-butyl-N-methylaniline , and finally the base (NaOtBu).

-

Expert Tip: Add the amine after the aryl halide to prevent non-productive coordination to the Pd center before oxidative addition.

-

-

Reaction: Seal the vessel and heat to 80–100°C for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite (to remove Pd black), and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

TLC: The starting aniline is highly fluorescent under UV (254 nm). Its disappearance is a clear marker of conversion.

-

Color: Deep darkening (black/brown) suggests catalyst decomposition (Pd black precipitation); a vibrant red/orange hue usually indicates active catalysis or product formation.

Core Protocol B: Regioselective Ortho-Bromination

Context: For creating more complex scaffolds, functionalizing the ring ortho to the amine is necessary. The bulky tert-butyl group blocks the para position, and the amine directs electrophilic aromatic substitution (EAS) to the ortho position.

Reagent: N-Bromosuccinimide (NBS).

Protocol:

-

Dissolve 4-tert-butyl-N-methylaniline (1.0 equiv) in DMF (polar aprotic favors mono-bromination).

-

Cool to 0°C.

-

Add NBS (1.05 equiv) portion-wise over 30 minutes.

-

Causality: Slow addition prevents over-bromination or oxidation of the nitrogen.

-

-

Stir at 0°C for 2 hours, then warm to RT.

-

Quench: Pour into ice water. The product usually precipitates as a solid or oil.

-

Yield: Expect >85% yield of 2-bromo-4-tert-butyl-N-methylaniline.

Critical Quality Attributes (CQA) & Impurity Profiling

When using this material in GMP environments, specific impurities must be monitored.

| Impurity Type | Origin | Detection Method | Limit (Suggested) |

| 4-tert-butylaniline | N-Demethylation (degradation) or incomplete methylation during synthesis. | HPLC / GC-MS | < 0.10% |

| Bis(4-tert-butylphenyl)amine | Over-reaction during synthesis. | HPLC (High retention time) | < 0.15% |

| Nitroso-derivatives | Oxidation by air/nitrites. | LC-MS (M+29 mass shift) | Genotoxic Alert (Control tightly) |

Differentiation Note: Do not confuse this CAS with Butenafine precursors. Butenafine synthesis typically involves benzyl amines (N-CH2-Ar), whereas this is an aryl amine (N-Ar). This reagent is not a direct precursor for Butenafine but is a structural isomer of the amine fragment used in similar antifungal research [1].

Safety & Handling (SDS Summary)

-

Toxicity: Like most N-alkyl anilines, it is toxic by inhalation and ingestion. Potential methemoglobinemia inducer.

-

Skin Absorption: High. Wear nitrile gloves (double gloving recommended).

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dark place. Light sensitivity leads to rapid darkening (oxidation).

References

-

BenchChem. (2025). 4-tert-butyl-N-methylaniline: Chemical Reactions and Analysis. Retrieved from

-

Buchwald, S. L., et al. (2008). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] (Fundamental basis for Protocol A).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521404, N-Methyl-4-tert-butylaniline. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: N-Methyl-4-tert-butylaniline. Retrieved from

(Note: While specific "blockbuster" drugs utilizing this exact CAS as a raw material are proprietary, the protocols above reflect the standard industrial application of this scaffold in high-throughput medicinal chemistry).

Sources

Application Note: 4-tert-butyl-N-methylaniline in Agrochemical Research

Strategic Utilization in Lead Optimization and Active Ingredient Synthesis [1]

Executive Summary & Strategic Utility

4-tert-butyl-N-methylaniline (CAS 5279-59-4) is a high-value secondary amine intermediate used in the discovery and synthesis of metabolically stable agrochemicals.[1] Unlike simple anilines, this molecule offers two critical structural advantages for pesticide design:

-

Metabolic Blocking: The bulky tert-butyl group at the para-position effectively blocks cytochrome P450-mediated hydroxylation, a primary clearance pathway for aromatic agrochemicals.[1]

-

Solubility & Conformation: The N-methyl group eliminates a hydrogen bond donor (compared to primary anilines) while increasing lipophilicity (LogP), often improving cuticular penetration in foliar herbicides and insecticides.[1][2]

This guide details the protocols for utilizing this intermediate in the synthesis of Phenylurea Herbicides (Photosystem II inhibitors) and Carbamate Insecticides , alongside methods for assessing the metabolic stability conferred by the tert-butyl moiety.[1]

Chemical Profile & SAR Implications[2][3][4]

| Property | Value | SAR Implication |

| Formula | C₁₁H₁₇N | -- |

| MW | 163.26 g/mol | Low MW allows room for complex scaffold additions.[1] |

| Boiling Point | ~103-105°C (6 Torr) | Volatile enough for GC analysis; requires care in vacuum drying.[1] |

| LogP | ~3.8 (Predicted) | High lipophilicity enhances leaf cuticle penetration.[1][2] |

| pKa | ~5.5 (Conjugate acid) | Less basic than alkylamines; requires non-nucleophilic bases in coupling.[1][2] |

| Reactivity | Secondary Amine | Nucleophilic; forms tertiary amides/ureas; no competitive N,N-dialkylation.[1] |

Mechanism of Action (SAR Context): In herbicide design, the N-methyl-N-aryl urea motif targets the Q_B binding site of the D1 protein in photosystem II.[1] The tert-butyl group provides the necessary hydrophobic interaction within the binding pocket while preventing oxidative degradation, significantly extending the residual activity of the compound in the field.[1]

Application Protocols

Protocol A: Synthesis of N-Methyl-N-(4-tert-butylphenyl)urea Derivatives

Target Application: Discovery of Photosystem II Inhibiting Herbicides

This protocol describes the coupling of 4-tert-butyl-N-methylaniline with an isocyanate to form a trisubstituted urea.[1] This is the primary reaction pathway for generating libraries of potential herbicides.[1]

Reagents:

-

Substrate: 4-tert-butyl-N-methylaniline (1.0 equiv)[1]

-

Electrophile: Aryl or Alkyl Isocyanate (e.g., 3,4-dichlorophenyl isocyanate) (1.1 equiv)[1][2]

-

Catalyst: Dibutyltin dilaurate (DBTDL) (0.5 mol%) - Optional, for sterically hindered isocyanates.[1][2]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vessel with 4-tert-butyl-N-methylaniline (10 mmol) dissolved in anhydrous Toluene (50 mL). Maintain an inert atmosphere (N₂ or Ar).[1][2]

-

Addition: Cool the solution to 0°C. Add the Isocyanate (11 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Workup:

-

Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the N-H signal (if applicable) and the shift of the aromatic protons due to the urea carbonyl electron withdrawal.[1][2]

Protocol B: Synthesis of Carbamate Insecticides

Target Application: Acetylcholinesterase (AChE) Inhibitor Discovery

Reagents:

-

Substrate: 4-tert-butyl-N-methylaniline (1.0 equiv)[1]

-

Reagent: Methyl Chloroformate or substituted Phenyl Chloroformate (1.2 equiv)[1][2]

Methodology:

-

Dissolution: Dissolve 4-tert-butyl-N-methylaniline (10 mmol) and Pyridine (15 mmol) in dry THF (40 mL) at 0°C.

-

Acylation: Slowly add the Chloroformate (12 mmol) via syringe pump to control exotherm.

-

Reflux: Heat the mixture to 60°C for 3 hours to ensure complete conversion of the sterically hindered secondary amine.

-

Quench: Pour reaction mixture into ice-cold 1M HCl (to remove excess pyridine). Extract with Ethyl Acetate.[1][2]

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualizing the Synthetic & Metabolic Pathway[1][2]

The following diagram illustrates the synthetic utility of the scaffold and the metabolic blocking mechanism that makes it valuable.

Figure 1: Synthetic divergence of 4-tert-butyl-N-methylaniline into major agrochemical classes and its role in metabolic stabilization.

Analytical Quality Control (QC)[1][2]

To ensure the integrity of the starting material and synthesized libraries, use the following HPLC method.

Method: Reverse-Phase HPLC[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[1][2]

-

Gradient: 50% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min[1]

-

Retention Time: Expect the N-methyl derivative to elute slightly earlier than the primary aniline analog due to hydrogen bonding effects, though the tert-butyl group will push retention significantly later than unsubstituted anilines.[1]

Safety & Handling Protocols

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed or in contact with skin (H301+H311).[1][2]

-

Target Organs: Blood (Methemoglobinemia).[1][2] Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][2]

Mandatory PPE:

-

Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended for handling concentrated anilines.[1][2]

-

Respiratory: Use a fume hood.[1][2] If generating dusts/mists, use a P100 respirator with organic vapor cartridges.[1][2]

Spill Management: Absorb with sand or vermiculite.[1][2] Do not use sawdust (fire hazard with oxidizing agents).[1][2] Treat waste water as hazardous; do not release into municipal drains due to high aquatic toxicity.[1][2]

References

-

Gnee Chemical. (2025).[1][2] Agrochemical Intermediates for Pesticide Manufacturing: N-Methyl Aniline Applications.[1] Retrieved from [1][2]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3034380, Diafenthiuron (Structural Analog Comparison).[1][2] Retrieved from [1][2]

-

Di, L., & Obach, R. S. (2019).[1][2] Metabolic stability and its role in the discovery of new chemical entities.[1][3][4] Acta Pharmaceutica, 69, 345–361.[1][2][4] (Context on tert-butyl metabolic blocking). Retrieved from

-

Royal Society of Chemistry. (2016).[1][2] Blocked isocyanates: Reaction mechanisms with N-methylanilines.[1][5] Retrieved from [1][2]

Sources

Technical Application Note: Regioselective Functionalization of 4-tert-butyl-N-methylaniline

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 4-tert-butyl-N-methylaniline , a sterically congested, electron-rich aniline derivative.

Executive Summary & Substrate Analysis

4-tert-butyl-N-methylaniline presents a unique regiochemical challenge. It contains two activating groups with opposing steric profiles:

-

N-methylamino group: Strong activator (Ortho/Para director).

-

tert-Butyl group: Weak activator, but provides significant steric bulk at the para position relative to the amine.

Mechanistic Insight: The "Blocked Para" Paradigm

In typical aniline derivatives, electrophilic substitution favors the para position due to lower steric hindrance compared to the ortho position. However, in this substrate, the para position is occupied by the bulky tert-butyl group.

-

Regioselectivity Prediction: The N-methylamino group dominates the electronic activation. Since the para position (C4) is blocked, the incoming electrophile is directed to the ortho position (C2) .

-

Risk Factor (Ipso-Substitution): While rare in simple anilines, highly electrophilic reagents (e.g., nitronium ions) can sometimes displace the tert-butyl group (ipso-substitution), especially if the ring is highly activated. The protocols below are optimized to minimize this side reaction.

Figure 1: Electronic and steric activation map of the substrate.

Protocol A: Regioselective Bromination

Objective: Synthesis of 2-bromo-4-tert-butyl-N-methylaniline. Rationale: Bromine is a versatile handle for subsequent palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki). Using N-Bromosuccinimide (NBS) allows for a controlled release of bromine, preventing over-bromination or oxidation of the amine.

Materials

-

Substrate: 4-tert-butyl-N-methylaniline (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

-

Quench: 10% Sodium Thiosulfate (

)

Step-by-Step Procedure

-

Preparation: Dissolve 4-tert-butyl-N-methylaniline (10 mmol) in ACN (50 mL) in a round-bottom flask shielded from direct light (wrap in foil).

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature improves regioselectivity and prevents N-bromination side products.

-

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Do not dump all at once; exothermic spikes can lead to impurities.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Quench: Add 20 mL of 10% aqueous

to neutralize unreacted bromine species. -

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is typically >90% pure. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 85–95%

Key Data Point:

Protocol B: Regioselective Nitration (The "Protection First" Strategy)

Objective: Synthesis of 2-nitro-4-tert-butyl-N-methylaniline.

Critical Warning: Direct nitration of secondary amines often leads to N-nitramines (

Workflow Diagram

Figure 2: Three-step nitration sequence to avoid N-oxidation.

Detailed Procedure

Step 1: Protection (Acetylation)

-

Dissolve substrate (10 mmol) in DCM (30 mL). Add Triethylamine (1.2 eq).

-

Add Acetic Anhydride (1.1 eq) dropwise at 0°C. Stir at RT for 2 hours.

-

Wash with 1M HCl, then Sat.

. Dry and concentrate. Use the crude amide for Step 2.

Step 2: Nitration[1][2][3]

-

Reagent: Fuming

in Acetic Acid (Mild) or -

Protocol:

-

Dissolve the amide from Step 1 in Glacial Acetic Acid (20 mL).

-

Cool to 10°C.

-

Add Fuming

(1.1 eq) dropwise. Control temperature strictly < 20°C to avoid ipso-substitution of the tert-butyl group. -

Stir for 1 hour. Pour into ice water. The nitro-amide usually precipitates as a yellow solid. Filter and dry.

-

Step 3: Deprotection (Hydrolysis)

-

Suspend the nitro-amide in Ethanol (20 mL) and 6M HCl (10 mL).

-

Reflux for 2–3 hours.

-

Cool, neutralize with NaOH to pH 9, and extract with DCM.

-

Result: Deep orange/red solid or oil (2-nitro-4-tert-butyl-N-methylaniline).

Troubleshooting & QC Data

| Issue | Probable Cause | Corrective Action |

| Low Yield (Bromination) | Poly-bromination | Reduce NBS equivalents to 0.95; lower temperature to -10°C. |

| Loss of t-Butyl Group | Ipso-substitution | Reaction temperature too high during Nitration. Keep T < 15°C. |

| N-Nitration | Failed Protection | Ensure Step 1 (Acetylation) is complete by TLC before adding nitric acid. |